molecular formula C10H12N2O2 B6241691 N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline CAS No. 22568-06-5

N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline

Cat. No. B6241691
CAS RN: 22568-06-5
M. Wt: 192.2
InChI Key:
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Description

“N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline” is a chemical compound with the CAS Number: 22568-06-5 . It has a molecular weight of 192.22 . The IUPAC name for this compound is N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline .


Molecular Structure Analysis

The InChI code for “N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline” is 1S/C10H12N2O2/c1-11(2)10-5-3-9(4-6-10)7-8-12(13)14/h3-8H,1-2H3/b8-7+ . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline” has a melting point of 179-181 .

Scientific Research Applications

Optical Properties and Structural Analysis

N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline and its derivatives are studied for their optical properties and crystal structures, offering insights into their potential applications in material science. For example, azo-based phenylthiophene Schiff bases, including derivatives of N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline, were synthesized and characterized, revealing their optical band gap energies and the importance of π−π stacking in stabilizing their crystal structures (Shili et al., 2020). These findings suggest applications in the design of organic materials for electronic and photonic devices.

Electrochromic Materials

Research on novel organic binary solids incorporating N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline derivatives has identified their suitability for nonlinear optical (NLO) applications due to their acentric packing and transparency in a wide spectral range (Draguta et al., 2015). This underscores the potential of these materials in the development of advanced optical technologies, including laser systems and optical data storage.

Nitric Oxide Release Agents

A series of N-(2-phenylethyl)nitroaniline derivatives, structurally related to N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline, have been explored as precursors for slow and sustained nitric oxide release agents (Wade et al., 2013). This research contributes to the field of medicinal chemistry by providing a foundation for developing novel therapeutic agents that exploit nitric oxide's physiological roles.

Synthesis and Catalysis

Studies on the synthesis of N,N-dimethylaniline from nitrobenzene and methanol through a one-pot process highlight the versatility of N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline and its analogs in chemical synthesis and catalysis (Xu et al., 2009). The efficiency of these processes underscores the potential of these compounds in industrial chemistry, particularly in the synthesis of dyes, pharmaceuticals, and other fine chemicals.

Environmental Applications

The ozonolysis of 2,4-xylidine, a compound related to N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline, in acidic aqueous solutions provides insights into the degradation pathways of similar organic compounds in environmental settings (Machulek et al., 2009). This research is crucial for understanding how such compounds behave in water treatment processes, aiding in the development of more effective methods for removing organic pollutants from water.

Safety And Hazards

The safety information for “N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline” can be found in the Material Safety Data Sheet (MSDS) . It’s always important to handle chemicals with care and use appropriate safety measures.

properties

CAS RN

22568-06-5

Product Name

N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline

Molecular Formula

C10H12N2O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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